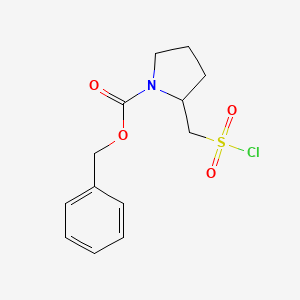

Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSXSKWRWQOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001170703 | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240529-52-5 | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-[(chlorosulfonyl)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

The molecular formula of Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is C₁₃H₁₅ClO₄S, with a molecular weight of approximately 317.79 g/mol. The presence of the chlorosulfonyl group is particularly notable for its reactivity in various chemical transformations, which can lead to diverse applications in medicinal chemistry and organic synthesis.

1. Antimicrobial Properties

Research indicates that compounds containing piperidine and chlorosulfonyl groups exhibit antimicrobial activities. Although specific data on this compound is sparse, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

2. Cytotoxicity and Anticancer Potential

Some derivatives of pyrrolidine have been studied for their cytotoxic effects on cancer cells. For instance, certain sulfonamide compounds have shown significant inhibition of cancer cell growth, indicating that this compound could be explored for its potential as an anticancer agent .

3. Mechanistic Insights

While direct studies on the mechanism of action for this compound are lacking, the chlorosulfonyl group’s electrophilic nature suggests it might interact with nucleophiles in biological systems, potentially leading to cellular responses such as apoptosis or necrosis in targeted cells .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

BCMP has garnered attention as a precursor for synthesizing biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including bacterial infections and cancer. The chlorosulfonyl group is particularly noteworthy for its ability to participate in nucleophilic substitutions and other reactions that can enhance the biological activity of derived compounds.

Case Studies in Medicinal Applications

- Antimicrobial Agents : Research indicates that compounds containing similar structural motifs exhibit antimicrobial properties. BCMP's derivatives could potentially be explored as new antibiotics or antifungal agents.

- Cancer Therapeutics : The reactivity of the chlorosulfonyl group may facilitate the development of targeted therapies against cancer cells, potentially leading to compounds that can inhibit tumor growth or induce apoptosis in malignant cells.

Organic Synthesis

BCMP serves as a versatile reagent in organic synthesis due to its ability to undergo various reactions:

- Nucleophilic Substitution Reactions : The chlorosulfonyl moiety can react with nucleophiles, enabling the formation of more complex structures.

- Formation of Sulfonamides : BCMP can be used to synthesize sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties.

Synthetic Pathways

The synthesis of BCMP typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the chlorosulfonyl group. Various synthetic strategies have been optimized to enhance yield and purity, making it a valuable building block in chemical research.

While extensive research on BCMP's biological activities is still lacking, preliminary studies suggest its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibiting this enzyme could lead to therapeutic advancements.

Comparison with Related Compounds

To understand BCMP's unique features better, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Similar piperidine structure | Different position of chlorosulfonyl group |

| Benzyl (S)-2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Potentially different biological activity |

| Benzyl 2-(chlorosulfonyl)ethylcarbamate | Carbamate functional group | Different reactivity due to carbamate |

| Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | Tert-butyl substitution | May exhibit different solubility and stability |

This table highlights how BCMP stands out due to its specific structural elements and potential applications.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 1352499-04-7), a structurally analogous pyrrolidine derivative documented in . Key differences include:

- Substituent at the 2-position: Target compound: Chlorosulfonylmethyl (-CH$2$SO$2$Cl), a strong electron-withdrawing group with high reactivity.

- Molecular weight : The chlorosulfonyl group increases the molecular weight (~317.5 g/mol estimated) compared to the pyridinyl derivative (296.36 g/mol).

- Reactivity : The chlorosulfonyl group facilitates nucleophilic displacement (e.g., with amines to form sulfonamides), whereas the pyridinyl group may stabilize metal complexes or enhance solubility.

Data Table: Comparative Analysis

Preparation Methods

Chlorosulfonylation of Pyrrolidine Derivatives

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfonyl chlorides are used to introduce the chlorosulfonyl (-SO2Cl) group onto the pyrrolidine ring.

- Conditions: The reaction is typically conducted at low temperatures (0–5°C) to minimize side reactions and control regioselectivity.

- Mechanism: Electrophilic sulfonylation occurs at the methyl group adjacent to the nitrogen, forming the chlorosulfonylmethyl substituent.

Protection of the Pyrrolidine Nitrogen by Benzyl Carbamate Formation

- Reagents: Benzyl chloroformate (Cbz-Cl) is reacted with the chlorosulfonylated pyrrolidine intermediate.

- Base: Triethylamine or pyridine is used to neutralize the HCl generated during the carbamate formation.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is commonly employed.

- Temperature: The reaction proceeds efficiently at 0–25°C.

- Outcome: Formation of the benzyl carbamate protecting group on the nitrogen, yielding Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate.

Purification Techniques

- Chromatography: Silica gel column chromatography with gradient elution (10–30% ethyl acetate in hexane) is used to separate the product from impurities.

- Recrystallization: Solvent systems such as ethanol/water mixtures are optimized for recrystallization to enhance purity.

- Monitoring: Thin-layer chromatography (TLC) with Rf values around 0.3–0.5 assists in tracking reaction progress and purity.

Research Findings and Optimization

Reaction Condition Optimization

| Parameter | Optimization Strategy | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | Maintain 0–5°C during chlorosulfonylation | Reduces side reactions, improves regioselectivity |

| Solvent | Use THF or DCM | Enhances solubility of intermediates |

| Base | Triethylamine or pyridine | Efficient HCl scavenging, improves yield |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) | Increases benzylation efficiency |

Stereochemical Control

- Use of chiral catalysts or enantiopure starting materials can control stereochemistry at the pyrrolidine ring.

- Chiral HPLC methods (e.g., Chiralpak® IA column) separate diastereomers to confirm stereochemical purity.

Structural Confirmation

- X-ray Crystallography: SHELX software suite (SHELXL for refinement) is used to confirm molecular structure and stereochemistry.

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence and position of benzyl and chlorosulfonyl groups.

- IR Spectroscopy: Characteristic peaks include ester C=O stretch (~1720 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrrolidine derivative | Starting material | Core heterocyclic structure |

| Chlorosulfonylation | Chlorosulfonic acid, 0–5°C, THF/DCM | Introduce chlorosulfonyl group |

| Nitrogen protection | Benzyl chloroformate, triethylamine, 0–25°C | Form benzyl carbamate protecting group |

| Purification | Silica gel chromatography, recrystallization | Obtain pure final compound |

| Characterization | NMR, IR, X-ray crystallography | Confirm structure and purity |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Benzyl 2-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate to maximize yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction stoichiometry, solvent selection, and temperature. For example, in analogous pyrrolidine derivatives, tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used due to their ability to stabilize intermediates . A 1:2 molar ratio of starting material to reagents (e.g., chlorosulfonyl agents) is often employed to drive the reaction to completion. Monitoring via TLC (as in ) and purification via reverse-phase chromatography (e.g., acetonitrile/water gradients) are critical for isolating the product . Adjusting reaction times (e.g., 1–20 hours) and using catalysts like tetrabutylammonium iodide can mitigate side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal characterization is essential. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry and functional groups, with δ ~3.3 ppm for pyrrolidine methylene protons and δ ~7.3 ppm for benzyl aromatic protons . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z [M+H]+), while HPLC retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) assess purity . Infrared (IR) spectroscopy identifies key bonds like C=O (~1655 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .

Q. What purification strategies are effective for removing byproducts in chlorosulfonyl-containing pyrrolidine derivatives?

- Methodological Answer : Reverse-phase column chromatography (C18 silica with acetonitrile/water) is widely used for polar byproduct removal . For non-polar impurities, silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 2:1) is effective . Recrystallization from ethanol or toluene can further enhance purity, particularly for crystalline intermediates .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example, in , substitution with tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate proceeds via SN2 mechanisms under basic conditions (e.g., N-ethyl-N-isopropylpropan-2-amine). Kinetic studies suggest that steric hindrance around the pyrrolidine ring may slow reactivity, requiring elevated temperatures (70–80°C) . Competing elimination pathways can be minimized by using aprotic solvents like DMF .

Q. What analytical approaches resolve contradictions in reported stereochemical outcomes for similar pyrrolidine derivatives?

- Methodological Answer : X-ray crystallography (using SHELX programs) provides definitive stereochemical assignments . For dynamic systems, chiral HPLC (e.g., YMC-Actus Triart C18 columns) or circular dichroism (CD) can distinguish enantiomers . Computational modeling (DFT or MD simulations) predicts stability of stereoisomers, as seen in , where fluorination at the 4-position alters ring puckering and activity .

Q. How can researchers assess the hydrolytic stability of the chlorosulfonyl group under physiological conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 2–9) at 37°C, monitored via LC-MS, quantify degradation products. For instance, hydrolysis of chlorosulfonyl groups generates sulfonic acids, detectable by shifts in HPLC retention times . Adding stabilizers like polyethylene glycol (PEG) or lyoprotectants (e.g., trehalose) can mitigate decomposition .

Data-Driven Challenges

Q. How do structural modifications (e.g., fluorination or benzyl substitution) impact biological activity in related compounds?

- Methodological Answer : Fluorination at the pyrrolidine 4-position ( ) enhances metabolic stability and binding affinity to targets like fibroblast activation protein (FAP). Benzyl groups improve lipophilicity (logP), as shown in cellular assays where EC50 values correlate with substituent hydrophobicity . Structure-activity relationship (SAR) studies require iterative synthesis and testing, using SPR or ITC for binding kinetics .

Q. What strategies address low yields in multi-step syntheses involving chlorosulfonyl intermediates?

- Methodological Answer : Yield optimization involves:

- Protecting group strategies : Boc or benzyl groups prevent undesired side reactions during sulfonylation .

- Stepwise temperature control : Lower temperatures (0–25°C) during sulfonylation reduce decomposition .

- Catalyst screening : Palladium on carbon (10% Pd/C) aids in hydrogenolysis steps, as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.